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molecular formula C6H6ClNS B3213616 4-Amino-3-chlorobenzenethiol CAS No. 1122-40-3

4-Amino-3-chlorobenzenethiol

Cat. No. B3213616
M. Wt: 159.64 g/mol
InChI Key: NXFCPFFXRRLFHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04913728

Procedure details

A solution of 2-chloro-4-thiocyanoaniline (36.9 g., 0.20 mole) in ethanol (100-200 ml.) is added to a stirred solution of sodium sulfide nonahydrate (48.04 g., 0.20 mole) in water (100 ml.) and the mixture warmed (50° C.) for 90 minutes. The cool reaction mixture is poured into water (1 liter) and dilute hydrochloric acid added to bring the pH up to 6.0-6.5. The product is extracted with ether, the ether washed with water and then dried. Removal of the drying agent and ether leaves 2-chloro-4-mercaptoaniline as a yellow oil.
Quantity
36.9 g
Type
reactant
Reaction Step One
Quantity
48.04 g
Type
reactant
Reaction Step One
Quantity
150 (± 50) mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1 L
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:8]=[C:7]([S:9]C#N)[CH:6]=[CH:5][C:3]=1[NH2:4].O.O.O.O.O.O.O.O.O.[S-2].[Na+].[Na+].Cl>C(O)C.O>[Cl:1][C:2]1[CH:8]=[C:7]([SH:9])[CH:6]=[CH:5][C:3]=1[NH2:4] |f:1.2.3.4.5.6.7.8.9.10.11.12|

Inputs

Step One
Name
Quantity
36.9 g
Type
reactant
Smiles
ClC1=C(N)C=CC(=C1)SC#N
Name
Quantity
48.04 g
Type
reactant
Smiles
O.O.O.O.O.O.O.O.O.[S-2].[Na+].[Na+]
Name
Quantity
150 (± 50) mL
Type
solvent
Smiles
C(C)O
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
1 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The cool reaction mixture
ADDITION
Type
ADDITION
Details
added
EXTRACTION
Type
EXTRACTION
Details
The product is extracted with ether
WASH
Type
WASH
Details
the ether washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
Removal of the drying agent and ether

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(N)C=CC(=C1)S

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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